Nod Gene Induction Activity: 7,4'-Dihydroxyflavone Demonstrates Superior Potency to Chrysin in Sinorhizobium meliloti Assay
In a direct comparative study measuring flavonoid-induced activation of the nodA::lacZ reporter gene in Sinorhizobium meliloti, 7,4'-dihydroxyflavone induced nodA expression to 520 ± 19.6 Miller units, representing a 7.6-fold induction relative to the no-flavonoid control [1]. This exceeded the induction achieved by chrysin (5,7-dihydroxyflavone), which produced 462.3 ± 5.7 Miller units (6.7-fold induction) at equivalent concentration [1]. Apigenin (4',5,7-trihydroxyflavone), possessing an additional hydroxyl group, achieved higher absolute expression at 561.3 ± 14.2 Miller units (8.2-fold induction), illustrating that potency is not simply a function of hydroxyl count but of specific positional arrangement [1].
| Evidence Dimension | nodA::lacZ gene expression induction |
|---|---|
| Target Compound Data | 520 ± 19.6 Miller units; 7.6-fold induction |
| Comparator Or Baseline | Chrysin (5,7-dihydroxyflavone): 462.3 ± 5.7 Miller units; 6.7-fold induction; Apigenin (4',5,7-trihydroxyflavone): 561.3 ± 14.2 Miller units; 8.2-fold induction; No-flavonoid control: 68.5 ± 3 Miller units; 1.0-fold induction |
| Quantified Difference | 7,4'-DHF induces nodA expression 1.13× higher than chrysin; absolute difference +57.7 Miller units |
| Conditions | Flavonoid concentration 3.9 μM; Sinorhizobium meliloti; assays performed in triplicate with at least two independent experiments |
Why This Matters
For researchers investigating rhizobia-legume symbiosis signaling, the differential nod gene induction potency among structurally similar flavones dictates which compound should be selected as the appropriate positive control or experimental inducer for nodulation studies.
- [1] Microbiology Society. Table 3. Responsiveness of the ttsI and nodA genes to different flavonoids. Microbiology, 2008. View Source
